(3R)-3-tert-Butylcyclohex-1-ene
Description
Properties
CAS No. |
61062-49-5 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
(3R)-3-tert-butylcyclohexene |
InChI |
InChI=1S/C10H18/c1-10(2,3)9-7-5-4-6-8-9/h5,7,9H,4,6,8H2,1-3H3/t9-/m0/s1 |
InChI Key |
FQOILKXUWLDCJM-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1CCCC=C1 |
Canonical SMILES |
CC(C)(C)C1CCCC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3r 3 Tert Butylcyclohex 1 Ene and Its Enantiomerically Enriched Derivatives
Enantioselective Alkylation Strategies
Enantioselective alkylation provides a direct route to establishing the chiral center in 3-substituted cyclohexene (B86901) rings. These methods often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.
Alkylation Reactions Utilizing Cyclohexene Precursors
The direct alkylation of cyclohexene precursors is a fundamental approach to introducing the tert-butyl group at the C3 position. However, achieving high enantioselectivity in this transformation is a significant challenge. Research in this area often focuses on the development of novel chiral catalysts and reaction conditions that can effectively discriminate between the two enantiotopic faces of the prochiral starting material.
Stereoselective Alkylation of Chiral Nitro Imine and Nitro Hydrazone Dianions for 3-Substituted Cyclohexene Analogs
A sophisticated strategy for the synthesis of enantiomerically enriched 3-substituted 1-nitrocyclohexenes involves the diastereoselective alkylation of dianions derived from chiral nitro imines and nitro hydrazones. nih.govillinois.edunih.gov This method serves as a powerful tool for creating versatile nitroalkenes in an enantiomerically enriched form. nih.gov
In this approach, dianions of chiral nitro imines, generated using a combination of lithium diisopropylamide (LDA) and sec-butyllithium (B1581126) (s-BuLi), undergo alkylation with various electrophiles. illinois.edunih.gov Notably, the use of an auxiliary that possesses a significant steric difference between its two substituents, rather than one with coordinating groups, has been shown to be most effective. illinois.edunih.gov The addition of polar aprotic solvents like HMPA or DMPU can further enhance both the yield and selectivity of these alkylation reactions. illinois.edunih.gov For instance, employing (S)-1-naphthylethylamine as the chiral auxiliary has been demonstrated to yield the (R)-configuration in the alkylated products. illinois.edunih.gov
Subsequent reduction and elimination of the alkylated nitro imine or nitro hydrazone products provide access to the desired 3-substituted 1-nitrocyclohexenes. nih.gov These nitrocyclohexenes can then be transformed into enantiomerically enriched 3-substituted cyclohexanones via the Nef reaction, offering a complementary approach to the well-established asymmetric addition of organocuprates to α,β-unsaturated cyclic ketones. nih.gov
| Auxiliary | Alkylating Agent | Additive | Diastereomeric Ratio (dr) | Yield (%) |
| (S)-1-Naphthylethylamine | Methyl Iodide | HMPA | >95:5 | 75 |
| (S)-1-Naphthylethylamine | Butyl Iodide | HMPA | >95:5 | 80 |
| (S)-1-Naphthylethylamine | Allyl Iodide | DMPU | 90:10 | 65 |
Asymmetric Hydrosilylation Approaches to 2-Cyclohexen-1-one (B156087) Derivatives
Asymmetric hydrosilylation of α,β-unsaturated ketones, such as 2-cyclohexen-1-one derivatives, presents another avenue for the synthesis of chiral cyclohexene compounds. This method involves the addition of a silicon hydride across the carbon-carbon double bond, catalyzed by a chiral transition metal complex. The resulting silyl (B83357) enol ether can then be further manipulated to yield a variety of functionalized cyclohexene derivatives. While direct application to (3R)-3-tert-Butylcyclohex-1-ene is not explicitly detailed in the provided information, the principles of asymmetric hydrosilylation are relevant to the synthesis of chiral cyclohexenone intermediates that could potentially be converted to the target molecule. For instance, rhodium-catalyzed asymmetric hydrosilylation has been explored, though challenges remain in achieving high enantioselectivity for all substrate types. rsc.org
Enantioselective Hydroboration Techniques for 1,3-Cyclohexadiene Substrates
The enantioselective hydroboration of 1,3-dienes offers a powerful method for the synthesis of chiral allylic alcohols, which can serve as precursors to compounds like this compound. researchgate.net The hydroboration of 1,3-cyclohexadiene, for example, has been systematically investigated to understand the formation of boron species and the resulting oxidation products. researchgate.net The use of chiral hydroborating agents, such as those derived from pinene or other chiral terpenes, can induce asymmetry in the product. The regioselectivity and enantioselectivity of the hydroboration are influenced by the specific chiral reagent used and the reaction conditions.
A study on the Cu/Pd-catalyzed arylboration of a 1-silyl-1,3-cyclohexadiene demonstrated the potential for enantioselective reactions through the use of a chiral catalyst. rsc.orgresearchgate.netnih.gov This approach allows for the synthesis of polyfunctional cyclohexane (B81311)/ene products, and the silyl and boron substituents can be further diversified. rsc.orgresearchgate.netnih.gov
Catalytic Asymmetric Transformations
Catalytic asymmetric methods are at the forefront of modern organic synthesis, offering efficient routes to enantiomerically enriched molecules.
Transition Metal-Catalyzed Asymmetric Synthesis (e.g., Palladium-Mediated Reactions)
Palladium-catalyzed asymmetric reactions have emerged as a particularly versatile tool for the synthesis of chiral molecules. rsc.org These reactions often exhibit high levels of enantioselectivity and functional group tolerance. dicp.ac.cn
One notable example is the palladium-catalyzed asymmetric allenylic alkylation, which has been used to construct 1,3-stereocenters with both axial and central chirality. nih.gov While not a direct synthesis of this compound, this methodology highlights the power of palladium catalysis in controlling complex stereochemical outcomes.
More directly relevant is the palladium-catalyzed three-component carboamination of 1,3-cyclohexadiene. dicp.ac.cn This reaction, utilizing a Pd/Ming-Phos catalyst, allows for the highly enantio- and regioselective synthesis of diverse chiral cyclohexenylamines from readily available aryl iodides and anilines. dicp.ac.cn The resulting products can be further functionalized; for instance, hydrogenation can yield chiral cyclohexylamines without loss of enantioselectivity. dicp.ac.cn This strategy represents a significant advance in the modular assembly of valuable chiral cyclohexene derivatives. dicp.ac.cn
Furthermore, palladium catalysis has been successfully employed in the asymmetric conjugate addition of arylboronic acids to generate all-carbon quaternary stereocenters. orgsyn.org The use of chiral pyridineoxazoline (PyOx) ligands complexed to a palladium source has proven effective in these transformations. orgsyn.org
| Catalyst System | Reaction Type | Substrates | Enantiomeric Excess (ee) | Yield (%) |
| Pd/Ming-Phos | Three-component carboamination | 1,3-Cyclohexadiene, Aryl Iodides, Anilines | up to 97% | up to 99% |
| Pd(OCOCF3)2 / (S)-tert-BuPyOx | Conjugate Addition | β,β-disubstituted α,β-unsaturated carbonyls, Arylboronic acids | High | High |
| Pd(0) / Chiral Ligand | Asymmetric allenylic alkylation | Racemic allenyl carbonates, β-ketoesters | up to 98% | up to 99% |
Lewis Base-Catalyzed Asymmetric Annulation Reactions (e.g., [3+3] Annulation for Spirocyclohexenes)
Lewis base-catalyzed asymmetric annulation reactions have emerged as powerful tools in organocatalysis for the construction of complex chiral carbocyclic structures, including spirocyclohexenes. nih.gov These reactions offer a direct pathway to enantiomerically enriched cyclic compounds from readily available starting materials.
A notable example is the enantioselective [3+3] annulation reaction between Morita–Baylis–Hillman (MBH) carbonates and α-arylidene pyrazolinones, catalyzed by a Lewis base. nih.gov This reaction successfully yields pyrazolone-fused spirocyclohexenes that feature an all-carbon quaternary stereocenter. The process is characterized by high yields, and demonstrates good to excellent diastereoselectivities and outstanding enantioselectivities. nih.gov The development of novel Lewis base-catalyzed asymmetric annulation reactions is a significant area of research in synthetic organic chemistry, aiming to build structurally and stereochemically diverse cyclic compounds. nih.gov While [3+2] annulations are more extensively studied, higher-order annulations like [3+3] represent a more recent and challenging frontier. nih.gov
Another strategy involves the use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst for the [3+3] annulation of 2-nitroallylic acetates with 1,1-dicyanoalkenes, which produces functionalized cyclohexenes. nih.gov This method expands the utility of Lewis base catalysis with modified allylic derivatives. nih.gov Furthermore, phosphine-catalyzed [3+3] annulation reactions of modified tert-butyl allylic carbonates with alkylidenemalononitriles have been developed to form cyclohexenes, highlighting the importance of protic solvents in directing the reaction pathway towards cyclization. nih.gov
Chiral Ligand-Mediated Reactions (e.g., Ni(II) Complexes in Michael Additions)
The use of chiral ligands in combination with metal catalysts is a cornerstone of asymmetric synthesis. Nickel(II) complexes, in particular, have proven effective in mediating asymmetric Michael additions to generate chiral cyclohexene derivatives.
For instance, multifunctional cyclohexene derivatives with three chiral stereocenters have been synthesized through two sequential Michael reactions. This process is initiated by a Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine] complex (2 mol%) between phenylketoesters and nitroalkenes, followed by cyclization induced by tetramethylguanidine (TMG). This method affords the desired products in good yields with high enantioselectivities and good diastereoselectivities under mild conditions.
The scope of Ni(II)-catalyzed asymmetric Michael additions is broad. The addition of 1,3-dicarbonyl compounds to nitroalkenes using a Ni(II)-(bis)diamine based catalyst is a highly enantioselective method. This reaction is compatible with a variety of substrates, including substituted and unsubstituted malonates, β-ketoesters, and nitroalkenes with both aromatic and aliphatic residues. This approach has been successfully applied to the synthesis of non-racemic 4-nitro-2-sulfonylbutan-1-ones with excellent enantioselectivity (up to 99%).
Furthermore, Ni(II) complexes with chiral derivatives of cyclohexane-1,2-diamine have been utilized for the enantioselective Michael addition of ethyl acetoacetate (B1235776) to nitroalkenes. The resulting products can be further reacted to form polysubstituted cyclohexanes, demonstrating the utility of this method in creating complex chiral structures. The development of new chiral ligands for Ni(II) continues to expand the capabilities of this approach, achieving high enantiomeric excesses in the synthesis of valuable intermediates.
Biocatalytic Synthesis and Kinetic Resolution Approaches
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, with their inherent chirality and high specificity, are increasingly employed for the production of enantiomerically pure compounds, including cyclohexene derivatives.
Enzymatic Routes for Optically Pure Cyclohexene Derivatives (e.g., Acinetobacter strains)
While the use of various microorganisms for biocatalytic transformations is well-established, specific examples detailing the use of Acinetobacter strains for the direct synthesis of optically pure cyclohexene derivatives like this compound are not extensively documented in readily available literature. However, the metabolic machinery of Acinetobacter species, such as Acinetobacter calcoaceticus, is known to be involved in various biotransformations, including the synthesis of wax esters which involves fatty acyl-CoA reductase activity. nih.gov This indicates a potential for harnessing their enzymatic pathways for other reductive or oxidative transformations on cyclic substrates. For example, some strains of Acinetobacter have been investigated in the context of sensitizing bacteria to antibiotics through the synthesis of complex molecules, which involves multi-step chemical synthesis to produce the target compounds. nih.gov Further research and screening of Acinetobacter strains could unveil novel enzymatic activities applicable to the stereoselective synthesis of chiral cyclohexenes.
Enoate Reductase (ERED)-Catalyzed Chiral Reductions of Unsaturated Cyclohexenones
Enoate reductases (EREDs), also known as Old Yellow Enzymes (OYEs), are a family of flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated ketones (cyclohexenones). mdpi.comyoutube.com This capability makes them highly valuable for the synthesis of chiral cyclic ketones and their derivatives.
The reduction of cyclohex-2-enone can be catalyzed by EREDs. For instance, OYE-1 from Saccharomyces pastorianus has been studied for the bioreduction of cyclohex-2-enone. mdpi.com These reactions are typically dependent on a nicotinamide (B372718) cofactor (NADH or NADPH). The versatility of EREDs is demonstrated by their ability to reduce a variety of α,β-unsaturated compounds, including those with aldehyde, ketone, or nitro activating groups. mdpi.com
Recent research has also explored the oxidative potential of OYEs, demonstrating their ability to catalyze the enantioselective desaturation of carbonyl compounds to form α,β-unsaturated ketones. researchgate.net This reverse reaction expands the synthetic utility of these enzymes. For the reduction of unsaturated cyclohexenones, the stereochemical outcome is dependent on the specific ERED used, allowing for access to different stereoisomers of the saturated cyclohexanone (B45756) product. A one-pot, two-step enzymatic cascade combining an ERED and an alcohol dehydrogenase (ADH) can be employed for the reduction of α,β-unsaturated aldehydes or ketones to the corresponding chiral alcohols with high optical purity. youtube.com
Table 1: Examples of Enoate Reductase (ERED) Catalyzed Reductions
| Enzyme Source | Substrate | Product | Key Findings |
| Saccharomyces pastorianus (OYE-1) | Cyclohex-2-enone | Cyclohexanone | NADH-dependent bioreduction; disproportionation in organic co-solvents. mdpi.com |
| Gluconobacter oxydans (Gox-ER) | 2-Phenylacrylic acid | (R)-2-Phenylpropanoic acid | High conversion and >99% enantiopurity achieved. mdpi.com |
| Various (OYE family) | α,β-Unsaturated ketones | Chiral saturated ketones | Coupled with ω-Transaminases for cascade reactions with >99% conversion. youtube.com |
Lipase-Mediated Kinetic Resolutions of Racemic Cyclohexene Derivatives
Lipases are a class of enzymes widely used in biocatalysis for the kinetic resolution of racemic mixtures. Their ability to selectively catalyze the hydrolysis or esterification of one enantiomer in a racemic mixture allows for the separation of enantiomers with high optical purity. researchgate.net
The kinetic resolution of racemic alcohols, including those with a cyclohexene scaffold, is a common application of lipases. nih.gov For example, the lipase (B570770) from Candida antarctica B (often immobilized as Novozym 435) is a highly versatile and efficient catalyst for these transformations. researchgate.net Lipase-mediated kinetic resolution has been successfully applied to a wide range of substrates, including racemic acidic compounds like non-steroidal anti-inflammatory drugs (NSAIDs) and various alcohol derivatives. nih.gov
In a typical lipase-mediated kinetic resolution via hydrolysis, a racemic ester is treated with the lipase in an aqueous medium. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding alcohol, leaving the unreacted ester enantiomer enriched. Conversely, in an esterification reaction, a racemic alcohol is treated with an acyl donor in an organic solvent, and the lipase selectively acylates one enantiomer, leaving the other alcohol enantiomer unreacted. The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E value), with higher values indicating better selectivity. nih.gov
Table 2: Examples of Lipase-Mediated Kinetic Resolutions
| Lipase Source | Substrate Type | Reaction Type | Key Findings |
| Candida antarctica Lipase B (Novozym 435) | Racemic 1-(2-furyl)ethanol | Transesterification | High conversion and enantioselectivity. researchgate.net |
| Candida rugosa Lipase | Racemic Naproxen methyl ester | Hydrolysis | E-value of 174.2, leading to (S)-Naproxen. researchgate.net |
| Aspergillus terreus Lipase | Racemic Ketoprofen vinyl ester | Hydrolysis | E-value of 129, yielding (R)-Ketoprofen with 96% ee. researchgate.net |
| Pseudomonas cepacia Lipase | Racemic 2-nitrocyclohexanol | Transesterification | Preparation of all four diastereomers of 2-nitrocyclohexanol. nih.gov |
Nitrilase-Mediated Kinetic Resolutions for Chiral Cyclohexene Precursors
Nitrilase enzymes catalyze the hydrolysis of nitriles to carboxylic acids and ammonia (B1221849). Their enantioselectivity makes them valuable biocatalysts for the kinetic resolution of racemic nitriles, which can serve as precursors to chiral cyclohexene derivatives.
A notable application is the dynamic kinetic resolution (DKR) of racemic α-thionitriles to produce enantiomerically pure α-thiocarboxylic acids. researchgate.net In this process, a panel of nitrilase biocatalysts can be screened to find an enzyme that selectively hydrolyzes one enantiomer of the nitrile. The in situ generation of ammonia during the reaction can facilitate the racemization of the remaining nitrile enantiomer, allowing for a theoretical yield of up to 100% of the desired carboxylic acid enantiomer. researchgate.net This approach avoids the need for external bases for racemization. For example, nitrilases have been identified that catalyze the DKR of α-thionitriles with high conversions and excellent enantiomeric excesses. researchgate.net
This methodology can be conceptually extended to chiral nitriles containing a cyclohexene ring, providing a potential route to enantiomerically pure cyclohexene carboxylic acids, which are valuable building blocks in organic synthesis. For instance, a nitrilase-based kinetic resolution process has been developed for the synthesis of (S)-3-cyano-5-methylhexanoic acid, a precursor for the drug Pregabalin.
Diastereoselective Diels-Alder Cycloadditions for 1,4-Disubstituted Cyclohexene Fragments
The Diels-Alder reaction stands as a cornerstone in synthetic organic chemistry for the construction of six-membered rings. libretexts.orglibretexts.org This [4+2] cycloaddition, in which a conjugated diene reacts with a dienophile, forms two new carbon-carbon bonds and up to four new stereocenters in a single, concerted step. libretexts.orgnih.gov The reaction proceeds through a cyclic transition state, making it a powerful tool for synthesizing cyclohexene derivatives. libretexts.org For the synthesis of enantiomerically enriched compounds like this compound, controlling the stereochemical outcome of the cycloaddition is paramount. This is achieved through diastereoselective Diels-Alder reactions, most commonly by employing a chiral auxiliary. wikipedia.org
A chiral auxiliary is a stereogenic molecule that is temporarily attached to one of the reactants (either the diene or the dienophile). wikipedia.org Its own chirality influences the direction of the incoming reactant, favoring the formation of one diastereomer of the product over the other. wikipedia.org This stereocontrol is typically exerted through steric hindrance, where the bulky groups of the auxiliary block one face of the molecule, guiding the cycloaddition to the opposite, less hindered face. wikipedia.org After the reaction, the auxiliary can be removed and often recovered for reuse. nih.gov
A variety of chiral auxiliaries have been developed and successfully applied to asymmetric Diels-Alder reactions. sigmaaldrich.com Among the most prominent are oxazolidinones, which were popularized by David A. Evans. wikipedia.org These auxiliaries are effective in numerous stereoselective transformations, including Diels-Alder cycloadditions. wikipedia.org
Recent research has explored the use of chiral oxazolidinones attached to the diene component. In one study, a library of chiral 2-amido-1,3-dienes was synthesized from various chiral oxazolidinones and reacted with different dienophiles. acs.org This approach demonstrated effective stereocontrol, affording the desired cyclohexene adducts with good to excellent diastereoselectivity. acs.org The results from these reactions are detailed in the table below.
| Chiral Diene | Dienophile | Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|---|
| (S)-3-(Buta-1,3-dien-2-yl)-4-isopropyloxazolidin-2-one | N-Phenylmaleimide | 85:15 | 68 |
| (S)-3-(Buta-1,3-dien-2-yl)-4-isopropyloxazolidin-2-one | Diethyl fumarate | 86:14 | 55 |
| (S)-3-(Buta-1,3-dien-2-yl)-4-benzyloxazolidin-2-one | N-Phenylmaleimide | 93:7 | 70 |
| (S)-3-(Buta-1,3-dien-2-yl)-4-benzyloxazolidin-2-one | Diethyl fumarate | 87:13 | 61 |
| (S)-3-(Buta-1,3-dien-2-yl)-4-(tert-butyl)oxazolidin-2-one | N-Phenylmaleimide | 89:11 | 58 |
Another effective strategy involves attaching the chiral auxiliary to the dienophile. A notable example is the use of lactic acid esters, which are attractive because they are derived from a readily available and inexpensive chiral pool source. acs.org In a TiCl₄-catalyzed diastereoselective Diels-Alder reaction, acrylate (B77674) derived from ethyl L-lactate was used to synthesize optically active 3-cyclohexene-1-carboxylic acid. acs.org The chiral lactate (B86563) auxiliary was efficiently removed by simple hydrolysis after the cycloaddition. acs.org This methodology provides a practical and cost-effective route to chiral cyclohexene building blocks. acs.org
| Dienophile System | Lewis Acid | Solvent | Temperature (°C) | Diastereoselectivity |
|---|---|---|---|---|
| Ethyl L-lactate acrylate + 1,3-Butadiene | TiCl₄ | Toluene/CH₂Cl₂ | -78 | 96% de |
| Ethyl L-lactate acrylate + Isoprene | TiCl₄ | Toluene/CH₂Cl₂ | -78 | 95% de |
| Ethyl D-lactate acrylate + 1,3-Butadiene | TiCl₄ | Toluene/CH₂Cl₂ | -78 | 97% de |
Other well-established chiral auxiliaries for this purpose include derivatives of amino indanols, pseudoephedrine, and 8-phenylmenthol, which was used in early pioneering work on asymmetric Diels-Alder reactions. nih.govwikipedia.org The selection of the appropriate auxiliary and reaction conditions is crucial for achieving high levels of stereocontrol, providing access to valuable enantiomerically enriched 1,4-disubstituted cyclohexene fragments that serve as precursors for more complex chiral molecules.
Mechanistic Investigations into Reactions Involving 3r 3 Tert Butylcyclohex 1 Ene
Elucidation of Stereoselectivity and Enantioselectivity Mechanisms
The inherent chirality of (3R)-3-tert-butylcyclohex-1-ene provides a foundational bias for stereoselective reactions. The large tert-butyl group generally directs incoming reagents to the face of the cyclohexene (B86901) ring opposite to it, a principle rooted in steric hindrance. This steric directing effect is a key factor in understanding the stereochemical outcomes of various addition reactions.
In the context of hydroboration-oxidation , the reaction proceeds via a syn-addition of the borane (B79455) reagent across the double bond. For this compound, the borane is expected to approach from the less sterically hindered face, anti to the tert-butyl group. Subsequent oxidation with retention of configuration leads to the formation of the corresponding alcohol with a predictable stereochemistry. The regioselectivity of the hydroboration is also influenced by the tert-butyl group, with the boron atom preferentially adding to the less substituted carbon of the double bond (anti-Markovnikov addition). nih.govmasterorganicchemistry.com
Asymmetric epoxidation reactions, such as the Sharpless epoxidation, introduce another layer of stereochemical control through the use of chiral catalysts. While the substrate's inherent chirality provides a degree of diastereoselectivity, the chiral catalyst system, typically a titanium tartrate complex, is the primary determinant of the enantioselectivity. The mechanism involves the formation of a chiral titanium-peroxide complex which then delivers the oxygen atom to the alkene. The facial selectivity is governed by the specific chiral tartrate ester used (e.g., (+)-diethyl tartrate or (-)-diethyl tartrate), which creates a chiral environment that preferentially accommodates one face of the alkene over the other, leading to the formation of a specific enantiomer of the epoxide.
Reaction Pathway Analysis for Key Asymmetric Synthetic Transformations
The utility of this compound extends to its use as a starting material in various asymmetric synthetic transformations, where the initial stereocenter directs the formation of subsequent stereocenters.
One of the most well-studied asymmetric transformations is the Sharpless asymmetric dihydroxylation . This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to convert the alkene into a vicinal diol. The reaction pathway involves the formation of a chiral osmate ester intermediate through a [3+2] cycloaddition of the osmium tetroxide to the double bond, guided by the chiral ligand. wikipedia.org The commercially available "AD-mix" reagents, AD-mix-α and AD-mix-β, contain the chiral ligands (DHQ)₂PHAL and (DHQD)₂PHAL, respectively, and direct the hydroxylation to opposite faces of the alkene. wikipedia.org For this compound, the interplay between the inherent steric bias of the tert-butyl group and the facial preference of the chiral ligand determines the final diastereomeric and enantiomeric outcome of the diol product.
| Reaction | Reagent | Expected Major Product Stereochemistry | Key Mechanistic Feature |
| Hydroboration-Oxidation | 1. BH₃-THF2. H₂O₂, NaOH | (1R,2R,3R)-3-tert-Butylcyclohexanol | Syn-addition of B-H anti to the tert-butyl group. |
| Sharpless Asymmetric Dihydroxylation | AD-mix-β | (1R,2S,3R)-3-tert-Butylcyclohexane-1,2-diol | Attack of the OsO₄-ligand complex from the face directed by the (DHQD)₂PHAL ligand. |
| Sharpless Asymmetric Dihydroxylation | AD-mix-α | (1S,2R,3R)-3-tert-Butylcyclohexane-1,2-diol | Attack of the OsO₄-ligand complex from the face directed by the (DHQ)₂PHAL ligand. |
Role of Chiral Auxiliaries and Chiral Catalysts in Inducing Stereochemical Control
While the tert-butyl group in this compound acts as an internal stereodirecting group, the use of external chiral auxiliaries and catalysts is paramount for achieving high levels of enantioselectivity in many reactions.
In catalytic asymmetric allylic amination , for instance, a chiral catalyst, often a palladium complex with a chiral ligand, is employed to control the stereochemical outcome. The mechanism can involve the formation of a π-allyl palladium intermediate. The chiral ligand environment around the palladium center then dictates the trajectory of the incoming nucleophile (the amine), leading to the preferential formation of one enantiomer of the allylic amine product.
Computational studies on related systems have shown that the steric bulk of substituents like the tert-butyl group plays a crucial role in the transition state geometry, influencing bond angles and distances, and ultimately the energy barrier for the formation of different stereoisomers. This highlights the intricate interplay between substrate structure and catalyst design in achieving high stereochemical control.
Advanced Derivatization and Strategic Chemical Transformations of 3r 3 Tert Butylcyclohex 1 Ene
Regioselective and Stereoselective Functionalization of the Cyclohexene (B86901) Ring
The double bond in (3R)-3-tert-butylcyclohex-1-ene is the primary site for initial functionalization. The steric hindrance imposed by the bulky tert-butyl group plays a crucial role in directing the stereochemical outcome of these reactions.
One of the most fundamental transformations is epoxidation . The reaction of this compound with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), typically leads to the formation of an epoxide. The approach of the reagent is generally directed to the less hindered face of the double bond, away from the pseudo-axial tert-butyl group. This results in the formation of the corresponding epoxide with a specific stereochemistry. For instance, the epoxidation of 4-tert-butylcyclohexene (B1265666) has been shown to yield predominantly the cis-epoxide, where the oxygen atom is on the same side as the adjacent pseudo-axial hydrogens. acs.orgacs.org
Dihydroxylation of the double bond can be achieved with reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) to yield vicinal diols. These reactions proceed via a syn-addition mechanism. libretexts.org The stereochemical outcome is again influenced by the tert-butyl group, leading to the formation of a diol with a defined relative stereochemistry. For example, syn-dihydroxylation of a cyclohexene ring will result in the two hydroxyl groups being on the same face of the ring. libretexts.org The choice of the oxidizing agent and reaction conditions can be tuned to optimize the yield and selectivity of the desired diol.
| Reaction | Reagent(s) | Product Type | Stereochemical Outcome |
| Epoxidation | m-CPBA | Epoxide | Attack from the less hindered face |
| Dihydroxylation | OsO₄, NMO | Vicinal Diol | Syn-addition |
| Dihydroxylation | cold, dilute KMnO₄, NaOH | Vicinal Diol | Syn-addition |
Oxidation Reactions of Cyclohexene Ring Systems (e.g., Spiroselenuran Formation)
Beyond the functionalization of the double bond, the allylic positions of the cyclohexene ring are also susceptible to oxidation. Selenium dioxide (SeO₂) is a key reagent for the allylic oxidation of alkenes, a transformation known as the Riley oxidation. adichemistry.comwikipedia.org In the case of this compound, this reaction can introduce a hydroxyl or a carbonyl group at the C-5 position. The reaction proceeds through an ene reaction followed by a adichemistry.comnih.gov-sigmatropic rearrangement of the intermediate organoselenium compound. chemtube3d.com The regioselectivity of this oxidation is generally high, favoring the formation of the allylic alcohol.
A more specialized oxidation involves the formation of spiroselenuranes . While a direct example starting from this compound is not extensively documented, the general strategy involves the reaction of a suitable di-functionalized cyclohexene derivative with a selenium reagent. For instance, the oxidation of a bis(2-hydroxymethylcyclohex-1-ene)selenide with hydrogen peroxide can lead to the corresponding spiroselenurane. This transformation creates a spirocyclic system with a hypervalent selenium atom at the core.
| Oxidation Type | Reagent(s) | Key Intermediate/Product |
| Allylic Oxidation (Riley) | SeO₂, t-BuOOH | Allylic alcohol/enone |
| Spiroselenurane Formation | H₂O₂ (on a suitable precursor) | Spiroselenurane |
Transformation to Chiral 3-Substituted Cyclohexanone (B45756) Derivatives (e.g., via Nef Reaction)
The conversion of this compound into chiral 3-substituted cyclohexanone derivatives represents a powerful synthetic strategy. A key transformation in this context is the Nef reaction , which converts a primary or secondary nitroalkane into an aldehyde or a ketone, respectively, under acidic conditions. wikipedia.orgchemistry-reaction.comalfa-chemistry.comorganicreactions.orgorganic-chemistry.org
To utilize the Nef reaction, the cyclohexene ring must first be functionalized with a nitro group. This can be achieved through various methods, such as the conjugate addition of a nitroalkane to an appropriate α,β-unsaturated cyclohexenone derived from the starting material. Once the nitro-substituted cyclohexane (B81311) is obtained, it can be subjected to the conditions of the Nef reaction. The treatment of the corresponding nitronate salt with a strong acid, such as sulfuric acid, will hydrolyze the nitro group to a carbonyl group, yielding the desired chiral 3-substituted cyclohexanone. wikipedia.orgchemistry-reaction.com The stereocenter at the 3-position, established from the starting this compound, is typically retained throughout this sequence.
The synthesis of chiral 4-tert-butylcyclohexanone (B146137) derivatives has been reported through the oxidation of the corresponding cyclohexanols. chemicalbook.com This highlights the accessibility of chiral cyclohexanones from related precursors.
| Reaction Step | General Transformation | Key Reagents |
| Nitration (example) | Conjugate addition to an enone | Nitroalkane, base |
| Nef Reaction | Conversion of a nitro group to a carbonyl | Base (to form nitronate), then strong acid (e.g., H₂SO₄) |
Generation of Polycyclic and Spirocyclic Derivatives from the Cyclohexene Scaffold
The cyclohexene ring of this compound can serve as a building block for the construction of more complex polycyclic and spirocyclic frameworks.
The Diels-Alder reaction , a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. youtube.comyoutube.com The double bond in this compound can act as a dienophile, reacting with a suitable diene to form a bicyclic adduct. The stereochemistry of the product is controlled by the endo rule and the facial selectivity is influenced by the tert-butyl group. However, the presence of the bulky tert-butyl group can sometimes hinder the reaction. vaia.com
Spirocycles can be synthesized from cyclohexene derivatives through various strategies. One approach involves the intramolecular cyclization of a suitably functionalized precursor. For example, a derivative of 4-tert-butylcyclohexanone has been converted to a spirocyclic bromolactone. researchgate.net Another strategy is the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, which can be used to synthesize spirocyclic oxetanes from cyclic ketones. rsc.org The synthesis of spirocyclic heterocycles is an active area of research due to their presence in many biologically active compounds. nih.govnih.gov
| Cyclization Strategy | Reaction Type | Resulting Structure |
| Diels-Alder Reaction | [4+2] Cycloaddition | Bicyclic system |
| Intramolecular Cyclization | Various | Spirocycle |
| Paternò-Büchi Reaction | [2+2] Photocycloaddition | Spirocyclic oxetane |
Computational Chemistry and Molecular Modeling of 3r 3 Tert Butylcyclohex 1 Ene
Conformational Analysis and Determination of Energy Landscapes
The conformational landscape of substituted cyclohexanes is a classic problem in organic chemistry, with the interplay of steric and electronic effects dictating the most stable arrangements. In the case of (3R)-3-tert-butylcyclohex-1-ene, the large tert-butyl group is expected to dominate the conformational equilibrium.
Computational studies, often employing methods like Density Functional Theory (DFT), are crucial for elucidating the subtle energy differences between various conformers. For monosubstituted cyclohexanes, the balance between attractive London dispersion forces and repulsive steric interactions presents a challenge for accurately modeling the axial-equatorial equilibrium. rsc.org A variety of exchange-correlation functionals, from semilocal to double hybrid, have been benchmarked against high-accuracy CCSD(T) calculations to improve the prediction of these energy differences. rsc.org
In cyclohexene (B86901) systems, the ring exists in a half-chair conformation. The placement of the bulky tert-butyl group at the C3 position introduces significant conformational bias. The two primary half-chair conformers would place the tert-butyl group in either a pseudo-axial or a pseudo-equatorial position. Due to severe 1,3-diaxial-like interactions, the conformer with the pseudo-axial tert-butyl group is significantly destabilized. Therefore, the heavily favored conformation is the one where the tert-butyl group occupies a pseudo-equatorial position to minimize steric strain.
While direct computational data for the energy landscape of this compound is not extensively published, analogies can be drawn from studies on related systems like cis-1,4-di-tert-butylcyclohexane. In such highly substituted systems, standard chair conformations can be so strained that twisted boat conformations become energetically competitive or even more stable. For instance, calculations on cis-1,4-di-tert-butylcyclohexane have shown that a twisted boat conformation can be slightly lower in energy than a stretched-chair conformation, as it allows both bulky groups to adopt positions that minimize steric hindrance. This highlights the importance of considering non-standard conformations when a large group like tert-butyl is present.
Table 1: Calculated Properties of this compound and Related Compounds
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | (3R)-3-tert-butylcyclohexene | C₁₀H₁₈ | 138.25 |
| (3S)-3-tert-Butylcyclohex-1-ene | (3S)-3-tert-butylcyclohexene | C₁₀H₁₈ | 138.25 |
| 3-tert-Butylcyclohexene | 3-tert-butylcyclohexene | C₁₀H₁₈ | 138.25 |
Data sourced from PubChem compound summaries. nih.govnih.govnih.gov
Transition State Modeling in Asymmetric Catalysis and Reactions
The chiral nature of this compound makes it a useful substrate for studying and modeling transition states in asymmetric reactions. The predictable conformational preference, dominated by the pseudo-equatorial tert-butyl group, simplifies the system and allows for a more focused analysis of the approaching reagent's trajectory.
A key concept governing the reactivity of this molecule is allylic strain, also known as A¹,³ strain. wikipedia.org This refers to the steric interaction between a substituent on one end of a double bond and an allylic substituent. wikipedia.org In this compound, the tert-butyl group at the allylic position will direct the approach of incoming reagents to the opposite face of the double bond to avoid steric clash.
Computational modeling can be used to calculate the energies of various transition state structures, thus providing a quantitative understanding of the factors controlling stereoselectivity. For example, in an epoxidation reaction, the oxidizing agent will preferentially approach the double bond from the face opposite to the bulky tert-butyl group. Modeling the transition states for both possible attack trajectories would reveal a lower activation energy for the pathway that avoids interaction with the tert-butyl group. This type of analysis is crucial in designing and optimizing asymmetric catalytic processes.
Prediction of Stereochemical Outcomes and Diastereomeric Ratios
Building upon transition state modeling, computational chemistry can predict the stereochemical outcomes and diastereomeric ratios of reactions involving this compound. By calculating the relative energies of the transition states leading to different stereoisomeric products, one can estimate the expected product distribution.
The concept of allylic strain is a powerful predictive tool in this context. wikipedia.orggithub.ioscribd.com For reactions at the double bond, the stereochemical outcome is often controlled by minimizing allylic strain in the transition state. github.ionih.gov For instance, in a hydroboration reaction, the boron reagent will add to the double bond from the face opposite the tert-butyl group, leading to the formation of a specific diastereomer of the resulting alcohol after oxidation. github.io Computational models can quantify the energy penalty associated with the disfavored transition state, allowing for a prediction of the diastereomeric ratio.
The reliability of these predictions depends heavily on the level of theory and the basis set used in the calculations. Accurate modeling of non-covalent interactions, such as steric repulsion, is critical for obtaining meaningful results.
Quantum Chemical Investigations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations provide fundamental insights into the electronic structure of this compound, which in turn governs its reactivity. Methods like DFT can be used to compute various electronic properties, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.
The HOMO-LUMO gap is a key indicator of chemical reactivity. A smaller gap generally suggests higher reactivity. The shapes and energies of the frontier orbitals can predict how the molecule will interact with electrophiles and nucleophiles. For an alkene like this compound, the HOMO is typically the π-orbital of the double bond, making it susceptible to attack by electrophiles.
The molecular electrostatic potential map visually represents the electron-rich and electron-poor regions of the molecule. For this compound, the region around the double bond would be expected to have a higher electron density, indicating its nucleophilic character. These quantum chemical descriptors are invaluable for rationalizing and predicting the molecule's behavior in various chemical reactions. Advanced computational techniques even allow for the simulation of reaction dynamics, providing a more complete picture of the reactivity profile. youtube.com
Applications of 3r 3 Tert Butylcyclohex 1 Ene As a Chiral Building Block in Complex Molecule Synthesis
Role in the Synthesis of Chiral Pharmaceutical Intermediates
The synthesis of enantiomerically pure pharmaceutical intermediates is a critical aspect of drug development, as the stereochemistry of a drug molecule often dictates its pharmacological activity and safety profile. Chiral building blocks like (3R)-3-tert-Butylcyclohex-1-ene offer an efficient pathway to introduce specific stereocenters into a target molecule. While direct applications of this compound in the synthesis of currently marketed pharmaceutical intermediates are not extensively documented in publicly available literature, its structural motifs are relevant to the construction of complex chiral molecules.
The value of chiral cyclohexene (B86901) derivatives is evident in the synthesis of various biologically active compounds. For instance, related chiral cyclic systems are precursors to compounds such as the painkiller (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine, where the stereocenter is crucial for its therapeutic effect. mdpi.com The synthesis of such chiral amines often relies on asymmetric methods where a predefined chiral center, such as that in this compound, could potentially direct the formation of new stereocenters.
The development of novel synthetic routes to key chiral intermediates is an ongoing area of research. For example, the asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for a potent protein kinase inhibitor, highlights the importance of controlling stereochemistry in cyclic systems. researchgate.net Although this specific synthesis starts from a different chiral precursor, the principles of using a rigid chiral scaffold to guide subsequent reactions are analogous to the potential applications of this compound.
Table 1: Examples of Chiral Intermediates and Related Synthetic Strategies
| Chiral Intermediate/Target | Synthetic Approach | Relevance to this compound |
| (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine | Biocatalytic asymmetric amination | Demonstrates the importance of a single stereocenter for biological activity, a key feature of molecules derived from chiral building blocks. mdpi.com |
| cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine | Asymmetric synthesis from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | Illustrates the use of a cyclic precursor to establish multiple stereocenters, a potential application for functionalized derivatives of this compound. researchgate.net |
Utility in the Development of Agrochemical Compounds
Similar to pharmaceuticals, the biological activity of agrochemicals is often dependent on their stereochemistry. The use of enantiomerically pure agrochemicals can lead to increased efficacy, reduced environmental impact, and lower application rates. Chiral building blocks are therefore essential in the development of modern crop protection agents.
Precursors for Natural Product Synthesis (e.g., Optically Active (+)-γ-Lycorane)
The total synthesis of complex natural products provides a rigorous test for the utility of any chiral building block. The Amaryllidaceae alkaloid, (+)-γ-lycorane, with its intricate pentacyclic structure, is a challenging synthetic target. While several syntheses of racemic and enantiomerically enriched γ-lycorane have been reported, a direct synthesis starting from this compound is not explicitly detailed in the prominent literature.
However, the reported total syntheses of γ-lycorane often employ strategies that rely on the stereochemical control offered by chiral starting materials. These approaches underscore the potential of a synthon like this compound to serve as a foundational element for constructing the core structure of such natural products. The strategic placement of functional groups on the chiral cyclohexene ring could facilitate the necessary cyclization reactions to build the complex ring system of (+)-γ-lycorane.
General Applications in the Construction of Other Chiral Organic Scaffolds
The utility of this compound extends beyond the synthesis of specific target molecules to the more general construction of various chiral organic scaffolds. These scaffolds serve as templates for the development of new ligands for asymmetric catalysis, novel materials, and diverse libraries of compounds for biological screening.
The diastereoselective reactions of the double bond in this compound, influenced by the resident chiral center, allow for the introduction of new stereogenic centers with high levels of control. This makes it a valuable precursor for a range of substituted chiral cyclohexanes, which are themselves versatile intermediates. For instance, the development of chiral ligands for asymmetric hydrogenation or other transition metal-catalyzed reactions often relies on backbones that provide a well-defined chiral environment. While direct utilization of this compound for this purpose is not widely reported, its structural characteristics are highly desirable for such applications.
The synthesis of complex molecular architectures often involves the assembly of smaller, stereochemically defined fragments. This compound represents a readily accessible source of such a fragment, offering a platform for the elaboration into more complex and functionally diverse chiral molecules.
Advanced Spectroscopic Characterization Methodologies for Chiral Cyclohexene Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed stereochemistry of cyclic compounds. For chiral cyclohexene (B86901) derivatives, ¹H and ¹³C NMR spectra provide a wealth of information regarding the molecule's conformation and the relative orientation of substituents.
In (3R)-3-tert-Butylcyclohex-1-ene, the large tert-butyl group has a significant influence on the conformational equilibrium of the cyclohexene ring. The ring typically adopts a half-chair conformation. The tert-butyl group preferentially occupies a pseudo-equatorial position to minimize steric strain. This conformational preference can be confirmed by analyzing proton-proton (¹H-¹H) coupling constants and through-space Nuclear Overhauser Effect (NOE) correlations.
The chemical shifts of the protons in the cyclohexene ring are distinct and informative. For instance, the olefinic protons typically resonate in the range of 5.5-6.0 ppm, while the allylic and aliphatic protons appear at higher fields. The exact chemical shift and multiplicity of each proton are dependent on its specific spatial environment. Due to the molecular symmetry, cyclohexene itself shows only three distinct proton environments. docbrown.info However, the introduction of the chiral tert-butyl group at the C3 position breaks this symmetry, leading to more complex spectra where nearly all ring protons can become chemically non-equivalent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclohexene Derivatives This table presents typical chemical shift ranges for the core structure. Specific values for this compound require experimental data, but these ranges provide a basis for spectral interpretation.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| C1/C2 (Olefinic) | ~5.7 | ~127 | Chemical environment is influenced by ring strain and substituents. |
| C3 (Allylic, Chiral) | ~2.0 - 2.5 | ~35-40 | The chiral center, shift is highly dependent on the substituent. |
| C4 (Aliphatic) | ~1.6 | ~25 | Adjacent to the chiral center. |
| C5 (Aliphatic) | ~1.6 | ~23 | |
| C6 (Allylic) | ~2.0 | ~26 | |
| tert-Butyl Protons | ~0.9 | ~27 | Typically a sharp singlet in ¹H NMR. |
| tert-Butyl Carbon | - | ~32 | Quaternary carbon signal. |
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination
Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.gov It is an exceptionally reliable method for determining the absolute configuration of chiral molecules in solution. jpharmacognosy.comnih.gov
The process involves measuring the experimental VCD spectrum of the chiral molecule and comparing it to theoretical spectra calculated for both the (R) and (S) enantiomers. These theoretical spectra are generated using quantum chemical calculations, most commonly Density Functional Theory (DFT). mdpi.comnih.gov An excellent agreement between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for an unambiguous assignment of the absolute configuration. schrodinger.com
For a molecule like this compound, the VCD spectrum would exhibit a unique pattern of positive and negative bands corresponding to its specific vibrational modes. The flexibility of the cyclohexene ring means that calculations must often consider a Boltzmann-weighted average of the spectra of several low-energy conformers to accurately reproduce the experimental result. rsc.orgmdpi.com The VCD signals arise from the chiral arrangement of atoms, and even subtle conformational differences can lead to significant changes in the spectrum, making VCD highly sensitive to the molecule's 3D structure. whiterose.ac.ukrsc.org This technique is particularly advantageous as it can be applied directly to the molecule without the need for crystallization or derivatization. nih.gov
Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)) for Enantiomeric Purity Assessment
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that measure the interaction of chiral molecules with plane-polarized and circularly polarized light, respectively. bhu.ac.inmgcub.ac.in While CD spectroscopy is based on the differential absorption of left and right circularly polarized light, ORD measures the rotation of plane-polarized light as a function of wavelength. bhu.ac.inlibretexts.org
For a chiral molecule to be CD-active, it must contain a chromophore (a light-absorbing group) in a chiral environment. The simple C=C double bond in this compound is a chromophore, but its electronic transitions occur in the far-UV region and often result in weak CD signals. However, if derivatives containing stronger chromophores are synthesized (e.g., introducing a carbonyl group to form a chiral cyclohexenone), CD spectroscopy becomes a highly effective tool. The characteristic wavelength-dependent absorption pattern in a CD spectrum is known as the Cotton effect. bhu.ac.in
The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers, making it an excellent method for determining enantiomeric excess (ee). A calibration curve can be constructed by measuring the CD spectra of samples with known enantiomeric ratios. The ee of an unknown sample can then be determined from its measured CD signal. nih.gov This approach is often rapid and can be adapted for high-throughput screening. nih.gov Similarly, ORD can be used to assess purity, as the magnitude of optical rotation at a specific wavelength is proportional to the enantiomeric excess. academie-sciences.fr
Table 2: Comparison of Chiroptical Techniques for Enantiomeric Purity
| Technique | Principle | Requirement | Application to this compound |
| ORD | Measures rotation of plane-polarized light vs. wavelength. bhu.ac.in | Chiral molecule. | Applicable. The magnitude of rotation is proportional to enantiomeric excess. |
| CD | Differential absorption of left and right circularly polarized light. mgcub.ac.in | Chiral chromophore. | Weakly applicable directly. Highly effective for derivatives with stronger chromophores (e.g., cyclohexenones). nih.gov |
High-Resolution Mass Spectrometry Techniques for Structural Elucidation of Complex Derivatives
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for a parent ion and its fragments. This capability is crucial for identifying unknown compounds and elucidating the structures of complex derivatives. rsc.org
When this compound is analyzed by a technique like electron ionization (EI) mass spectrometry, it undergoes characteristic fragmentation. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the exact mass of C₁₀H₁₈. nih.gov Common fragmentation pathways for cyclohexene derivatives include a retro-Diels-Alder reaction, which would cleave the ring into two smaller fragments. For cyclohexene itself, this results in the loss of ethene to produce a butadiene radical cation. docbrown.info
Another prominent fragmentation pathway for tert-butyl substituted compounds is the loss of a methyl radical (CH₃•) to form a stable tertiary carbocation, or the loss of the entire tert-butyl group. researchgate.net The fragmentation pattern of ionized tert-butylbenzene, for example, is dominated by the loss of a methyl radical. researchgate.net
Table 3: Predicted Key Fragment Ions for 3-tert-Butylcyclohex-1-ene in HRMS Based on common fragmentation patterns of cyclohexenes and tert-butylated compounds.
| m/z (Nominal) | Possible Formula | Proposed Fragmentation Pathway |
| 138 | [C₁₀H₁₈]⁺ | Molecular Ion (M⁺). nih.gov |
| 123 | [C₉H₁₅]⁺ | Loss of a methyl radical (•CH₃) from the tert-butyl group. |
| 82 | [C₆H₁₀]⁺ | Loss of isobutene via cleavage of the C-C bond at the 3-position. |
| 81 | [C₆H₉]⁺ | Loss of a tert-butyl radical (•C(CH₃)₃). |
| 57 | [C₄H₉]⁺ | Formation of the tert-butyl cation. |
| 54 | [C₄H₆]⁺ | Butadiene radical cation from a retro-Diels-Alder reaction. |
HRMS is particularly powerful when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). researchgate.netmdpi.com This allows for the separation of complex mixtures before mass analysis, ensuring that the resulting mass spectra correspond to individual components. For complex derivatives of this compound, HRMS can confirm the addition of functional groups and help piece together the structure by analyzing the exact masses of the fragment ions. rsc.orgmiamioh.edu
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3R)-3-<i>tert</i>-Butylcyclohex-1-ene, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral auxiliaries to enforce the (R)-configuration. For example, Sharpless epoxidation or enzymatic resolution can be employed to achieve enantiomeric excess (ee) >98%. Purification via column chromatography (silica gel, hexane/ethyl acetate) or preparative GC (as described for tert-butylcyclohexyl acetate isomers ) ensures removal of diastereomers. Characterization by chiral HPLC or polarimetry validates stereochemical integrity.
Q. How can researchers distinguish (3R)-3-<i>tert</i>-Butylcyclohex-1-ene from its structural isomers during characterization?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze <sup>1</sup>H and <sup>13</sup>C chemical shifts for the tert-butyl group’s unique shielding effects (δ ~1.2 ppm for <i>tert</i>-butyl protons).
- IR : Look for C=C stretching vibrations (~1640 cm⁻¹) and absence of carbonyl peaks.
- GC-MS : Compare retention times and fragmentation patterns with reference standards (e.g., Kanto Reagents’ isomer libraries ).
Q. What solvent systems are compatible with (3R)-3-<i>tert</i>-Butylcyclohex-1-ene in kinetic studies?
- Methodological Answer : Use non-polar solvents (hexane, cyclohexane) to minimize solvolysis. For polar reactions, THF or dichloromethane is suitable, but ensure anhydrous conditions to prevent hydrolysis. Monitor reactivity via <sup>1</sup>H NMR or UV-Vis spectroscopy under inert atmospheres.
Advanced Research Questions
Q. How do steric effects from the tert-butyl group influence the compound’s reactivity in Diels-Alder reactions?
- Methodological Answer : The bulky tert-butyl group imposes significant steric hindrance, reducing reaction rates with electron-deficient dienophiles. Computational modeling (DFT at B3LYP/6-31G* level) predicts transition-state geometries, while experimental validation involves comparing activation energies (ΔG<sup>‡</sup>) via Arrhenius plots . Synchrotron X-ray crystallography can resolve adduct stereochemistry.
Q. What strategies resolve contradictory data in enantioselectivity studies of (3R)-3-<i>tert</i>-Butylcyclohex-1-ene derivatives?
- Methodological Answer :
- Statistical Validation : Apply ANOVA or t-tests to replicate experiments (n ≥ 3) to confirm significance.
- Cross-Validation : Use orthogonal techniques (e.g., chiral GC vs. Mosher ester analysis) to verify ee values.
- Error Source Analysis : Probe catalyst degradation (via ICP-MS for metal leaching) or solvent impurities (Karl Fischer titration) .
Q. How can computational methods predict the compound’s behavior in supramolecular assemblies?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate host-guest interactions using GROMACS with CHARMM force fields.
- Docking Studies : AutoDock Vina assesses binding affinities to cyclodextrins or cucurbiturils.
- Benchmarking : Compare computational results with experimental data (e.g., ITC for binding constants) .
Data Contradiction and Validation
Q. Why might NMR and X-ray crystallography yield conflicting spatial arrangements for this compound?
- Methodological Answer :
- Dynamic Effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. Use variable-temperature NMR to assess ring-flipping kinetics.
- Crystal Packing : X-ray structures may distort due to lattice forces. Compare with gas-phase DFT-optimized geometries .
Q. How do researchers reconcile discrepancies between experimental and computational vibrational spectra?
- Methodological Answer :
- Scale Factors : Apply empirical scaling (e.g., 0.961 for B3LYP/6-31G*) to harmonic frequencies.
- Anharmonicity Corrections : Use VPT2 (Vibrational Perturbation Theory) for overtone/combination band accuracy.
- Experimental Artifacts : Check for solvent peaks or moisture interference in IR/Raman spectra .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling (3R)-3-<i>tert</i>-Butylcyclohex-1-ene in vivo studies?
- Methodological Answer : Adhere to the 3R Principle (Replacement, Reduction, Refinement):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
